

# FLS-359 Protocol for In Vitro Antiviral Assays: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**FLS-359** is a novel small molecule that has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2][3] This host-targeted antiviral acts as an allosteric inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase.[2][3] By modulating host cell pathways, **FLS-359** creates an environment that is non-permissive for viral replication. These application notes provide detailed protocols for the in vitro evaluation of **FLS-359**'s antiviral efficacy, including methods for assessing its impact on viral replication, spread, and cytotoxicity.

## Introduction

Host-targeted antivirals present a promising strategy to combat a wide array of viral pathogens and to mitigate the development of drug resistance. **FLS-359** represents a new class of such antivirals by targeting the host enzyme SIRT2. SIRT2 is implicated in various cellular processes, including the regulation of inflammatory responses and innate immunity. Inhibition of SIRT2 by **FLS-359** has been shown to negatively regulate the cGAS-STING pathway, a critical component of the innate immune response to viral DNA.[4][5][6][7][8] This document outlines standardized in vitro assays to characterize the antiviral properties of **FLS-359**.

## **Data Presentation**



Antiviral Activity of FLS-359 against Various Viruses

| Virus Family         | Virus                              | Assay Type                          | Cell Line                    | EC50 (µM)     |
|----------------------|------------------------------------|-------------------------------------|------------------------------|---------------|
| Herpesviridae        | Human<br>Cytomegalovirus<br>(HCMV) | Viral Spread<br>Assay               | MRC-5                        | 0.466 ± 0.203 |
| Herpesviridae        | Human<br>Cytomegalovirus<br>(HCMV) | Virus Yield Assay<br>(TCID50)       | MRC-5                        | ~0.5          |
| Herpesviridae        | Epstein-Barr<br>Virus (EBV)        | Lytic<br>Reactivation<br>Inhibition | Akata-BX1                    | ~1            |
| Coronaviridae        | SARS-CoV-2                         | Plaque<br>Reduction                 | Vero E6                      | Not Specified |
| Orthomyxovirida<br>e | Influenza A Virus                  | Not Specified                       | Not Specified                | Not Specified |
| Flaviviridae         | Zika Virus                         | Not Specified                       | Not Specified                | Not Specified |
| Hepadnaviridae       | Hepatitis B Virus<br>(HBV)         | cccDNA<br>Establishment             | Primary Human<br>Hepatocytes | Not Specified |

Note: EC50 values are approximate and may vary depending on the specific assay conditions.

**Cytotoxicity of FLS-359** 

| Cell Line         | Assay Duration | Assay Type                    | CC50 (µM) |
|-------------------|----------------|-------------------------------|-----------|
| MRC-5 (confluent) | 7 days         | DAPI Staining (Cell<br>Count) | >10       |
| MRC-5 (confluent) | 7 days         | Neutral Red Uptake            | >10       |
| MRC-5 (dividing)  | 6 days         | Not Specified                 | >10       |

## **Experimental Protocols**



## **SIRT2 Deacetylase Activity Inhibition Assay**

This assay biochemically quantifies the inhibitory effect of **FLS-359** on SIRT2 deacetylase activity.

#### Materials:

- Recombinant human SIRT2 protein
- Fluorogenic acetylated peptide substrate (e.g., based on histone H3)
- NAD+
- FLS-359
- Assay Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA)
- Developer solution (containing a SIRT2 inhibitor like nicotinamide and trypsin)
- 96-well black plates

#### Procedure:

- Prepare a serial dilution of FLS-359 in assay buffer.
- In a 96-well plate, add 40 nM of recombinant SIRT2 to each well.
- Add the FLS-359 dilutions to the wells.
- Incubate for 30 minutes at 37°C to allow for compound binding to the enzyme.
- Initiate the reaction by adding a mixture of the fluorogenic peptide substrate (10  $\mu$ M) and NAD+ (200  $\mu$ M).
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding the developer solution.



- Incubate at room temperature for 90 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).
- Calculate the percent inhibition for each FLS-359 concentration relative to a no-inhibitor control and determine the IC50 value.

## **Cell Viability (Cytotoxicity) Assay (MTT Assay)**

This colorimetric assay assesses the effect of **FLS-359** on the metabolic activity of cells as an indicator of cytotoxicity.

#### Materials:

- Target cell line (e.g., MRC-5)
- · Complete cell culture medium
- FLS-359
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well clear plates

#### Procedure:

- Seed cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubate overnight.
- Prepare serial dilutions of FLS-359 in culture medium.
- Remove the old medium and add 100 μL of the FLS-359 dilutions to the respective wells.
   Include a vehicle-only control.
- Incubate for the desired period (e.g., 72 hours).



- Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100  $\mu L$  of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

## **Viral Plaque Reduction Assay**

This assay determines the concentration of **FLS-359** required to reduce the number of viral plaques by 50% (EC50).

#### Materials:

- Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)
- Virus stock of known titer
- FLS-359
- Infection medium (e.g., DMEM with 2% FBS)
- Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
- Fixing solution (e.g., 10% formalin)
- Staining solution (e.g., 0.1% crystal violet)
- 6-well or 12-well plates

#### Procedure:

- Seed host cells in plates and grow to a confluent monolayer.
- Prepare serial dilutions of FLS-359 in infection medium.



- In separate tubes, pre-incubate the virus (at a concentration that yields 50-100 plaques/well)
   with each FLS-359 dilution for 1 hour at 37°C.
- Remove the growth medium from the cell monolayers and infect with the virus-FLS-359 mixtures.
- Incubate for 1-2 hours to allow for viral adsorption.
- · Remove the inoculum and wash the cells.
- · Add the overlay medium to each well.
- Incubate for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- Fix the cells with the fixing solution for at least 30 minutes.
- · Remove the overlay and stain the cells with crystal violet.
- · Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each FLS-359 concentration compared to the virus-only control and determine the EC50 value.

## **Viral Load Quantification by qRT-PCR**

This assay quantifies the effect of FLS-359 on the production of viral RNA.

#### Materials:

- Host cell line
- Virus
- FLS-359
- RNA extraction kit
- Reverse transcriptase



- qPCR master mix (SYBR Green or probe-based)
- Primers and probe specific to a viral gene
- Primers for a host housekeeping gene (e.g., GAPDH) for normalization
- qPCR instrument

#### Procedure:

- Infect host cells with the virus in the presence of serial dilutions of FLS-359.
- At a specific time post-infection (e.g., 72 hours), harvest the cells.
- Extract total RNA from the cells using a commercial kit.
- Perform reverse transcription to synthesize cDNA.
- Set up the qPCR reaction with primers for the viral gene and the host housekeeping gene.
- Run the qPCR program on a real-time PCR instrument.
- Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative quantification of viral RNA, normalized to the housekeeping gene.
- Plot the dose-dependent reduction in viral RNA levels. A modest, dose-dependent reduction in viral RNAs is expected with FLS-359 treatment.[9]

## **Visualization of Pathways and Workflows**





#### Click to download full resolution via product page

Caption: **FLS-359** inhibits SIRT2, leading to enhanced cGAS-STING signaling and an antiviral state.





Click to download full resolution via product page

Caption: General workflow for in vitro antiviral evaluation of FLS-359.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. JCI - An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity [jci.org]







- 2. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 | EMBO Reports [link.springer.com]
- 5. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1 | EMBO Reports [link.springer.com]
- 8. search.library.uvic.ca [search.library.uvic.ca]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FLS-359 Protocol for In Vitro Antiviral Assays: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585466#fls-359-protocol-for-in-vitro-antiviral-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com